molecular formula C23H24FN3O2 B2589520 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine CAS No. 1775402-83-9

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine

Cat. No.: B2589520
CAS No.: 1775402-83-9
M. Wt: 393.462
InChI Key: PQRUIXZPPVUDPB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, and a piperidine ring. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic ring, followed by various substitution reactions .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals. The presence of the fluorophenyl and oxadiazole groups may influence the compound’s overall polarity and thus its solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the oxadiazole ring and the fluorophenyl group. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds with 1,3,4-oxadiazole and piperidine segments, similar to the mentioned chemical structure, are synthesized for their potential biological activities. The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased moderate to significant antibacterial activity against various bacterial strains, indicating the potential for developing new antibacterial agents (Khalid et al., 2016).

Antimicrobial and Antifungal Properties

  • Another study on the synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting the application of similar compounds in combating tuberculosis and other bacterial infections (Kumar et al., 2008).

Anticancer Potential

  • Compounds with structures incorporating features of piperidine and oxadiazole have been evaluated for their anticancer properties. A specific compound, ADX47273, a metabotropic glutamate receptor 5-selective positive allosteric modulator, showed preclinical antipsychotic-like and procognitive activities, indicating potential therapeutic applications in neurodegenerative diseases and schizophrenia (Liu et al., 2008).

Chemical Synthesis and Characterization

  • The synthesis and characterization of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate have been conducted, providing insights into the structural and chemical properties of such molecules. These studies offer foundational knowledge for further research into the potential applications of similar compounds in various scientific domains (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-16-3-2-4-18(13-16)15-22(28)27-11-9-17(10-12-27)14-21-25-23(26-29-21)19-5-7-20(24)8-6-19/h2-8,13,17H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRUIXZPPVUDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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